molecular formula C19H22N2O3S B2643076 N-(2,3-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899994-47-9

N-(2,3-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B2643076
CAS RN: 899994-47-9
M. Wt: 358.46
InChI Key: KYYAACTTZBFFSM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Herbicidal Activity

Benzamides, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, are explored for their herbicidal properties against annual and perennial grasses. These compounds demonstrate potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, showcasing the diversity of scientific applications beyond pharmacology (Viste, Cirovetti, & Horrom, 1970).

Antioxidant Properties

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveals compounds synthesized for their antioxidant activities. These studies highlight the potential for developing new, biologically active compounds through modification and derivatization of the base structure (Ahmad et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion-inhibiting effects on steel in acidic solutions, suggesting applications in materials science and engineering. These inhibitors show promise due to their ability to adsorb onto surfaces, offering enhanced protection against corrosion (Hu et al., 2016).

Anticonvulsant Activity

The anticonvulsant properties of benzamide derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, have been explored in various animal models. These studies contribute to the understanding of how structural modifications impact the pharmacological profiles of these compounds, potentially leading to new treatments for epilepsy (Clark Cr, 1988).

Synthesis and Reactivity

Research into the synthesis and reactivity of benzamide derivatives, including their interactions with different reagents, provides insights into the development of novel compounds with varied biological activities. This area of study encompasses the creation of compounds with potential antimicrobial, anticancer, and antioxidant properties (Fatehia & Mohamed, 2010).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-6-5-7-18(15(14)2)20-19(22)16-8-10-17(11-9-16)21-12-3-4-13-25(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYAACTTZBFFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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